[(3-fluorocyclobutyl)methyl](methyl)amine hydrochloride
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Overview
Description
(3-fluorocyclobutyl)methylamine hydrochloride is a chemical compound with a unique structure that includes a fluorinated cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorocyclobutyl)methylamine hydrochloride typically involves the following steps:
Cyclobutyl Ring Formation: The initial step involves the formation of the cyclobutyl ring, which can be achieved through cyclization reactions. For instance, starting from a suitable diene, a cyclobutyl ring can be formed via a Diels-Alder reaction.
Amination: The next step involves the introduction of the amine group. This can be done through nucleophilic substitution reactions where a suitable amine precursor reacts with the fluorinated cyclobutyl compound.
Methylation: The methylation of the amine can be carried out using methyl iodide or dimethyl sulfate under basic conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (3-fluorocyclobutyl)methylamine hydrochloride would involve scaling up the above synthetic steps. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-fluorocyclobutyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing any carbonyl groups present in derivatives of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could produce various substituted amines or thiols.
Scientific Research Applications
(3-fluorocyclobutyl)methylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its potential activity on neurotransmitter systems.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the effects of fluorinated amines on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: It can be used in the development of agrochemicals and other specialty chemicals where fluorinated amines are required.
Mechanism of Action
The mechanism of action of (3-fluorocyclobutyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The cyclobutyl ring provides rigidity, which can influence the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (3-chlorocyclobutyl)methylamine hydrochloride
- (3-bromocyclobutyl)methylamine hydrochloride
- (3-iodocyclobutyl)methylamine hydrochloride
Uniqueness
(3-fluorocyclobutyl)methylamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly affect the compound’s reactivity, stability, and biological activity, making it a valuable compound in various research applications.
Properties
CAS No. |
1781313-83-4 |
---|---|
Molecular Formula |
C6H13ClFN |
Molecular Weight |
153.6 |
Purity |
95 |
Origin of Product |
United States |
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